Phe-gly

Übersicht

Beschreibung

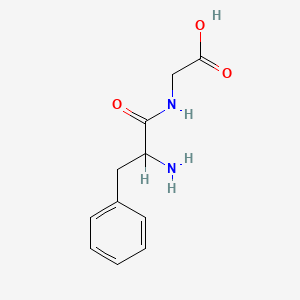

Phe-gly, also known as phenylalanyl-glycine, is a dipeptide composed of the amino acids phenylalanine and glycine. Dipeptides like this compound are the simplest forms of peptides, consisting of just two amino acids linked by a single peptide bond. This compound is of interest in various fields due to its structural simplicity and the presence of the aromatic phenylalanine residue, which can participate in various interactions and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phe-gly can be synthesized using standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

Activation of the Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated phenylalanine is then coupled with glycine, which is protected at its amino group by a protecting group like Fmoc (9-fluorenylmethyloxycarbonyl).

Deprotection: The protecting group is removed to yield the free dipeptide.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve automated peptide synthesizers to increase efficiency and yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce peptides in microbial systems, which can then be purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Phe-gly can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.

Substitution: The aromatic ring of phenylalanine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the aromatic ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Phe-gly has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Biology: this compound is used in studies of protein structure and function, as well as in the development of peptide-based drugs.

Industry: this compound is used in the production of peptide-based materials and as a building block for more complex peptides.

Wirkmechanismus

The mechanism of action of Phe-gly depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, this compound can act as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids, which can then participate in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gly-gly (glycyl-glycine): A dipeptide composed of two glycine residues.

Phe-phe (phenylalanyl-phenylalanine): A dipeptide composed of two phenylalanine residues.

Ala-gly (alanyl-glycine): A dipeptide composed of alanine and glycine.

Uniqueness

Phe-gly is unique due to the presence of the aromatic phenylalanine residue, which imparts distinct chemical and physical properties. The aromatic ring can participate in π-π interactions, making this compound useful in studying protein folding and interactions. Additionally, the combination of phenylalanine and glycine provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Biologische Aktivität

Phe-Gly, or phenylalanine-glycine, is a dipeptide that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, interactions, and implications in health and disease.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase techniques. Its structure consists of a phenylalanine residue linked to a glycine residue via a peptide bond. The dipeptide's properties can be modified through the introduction of isosteres or other substituents that may enhance its biological activity.

Transporter Affinity

Research has demonstrated that this compound exhibits significant affinity for peptide transporters PEPT1 and PEPT2. A study synthesized several this compound dipeptidomimetics with different amide bond replacements to assess their binding affinities. The results indicated that this compound retains substantial binding capability to these transporters, with inhibition constants (K(i)) of 14.6 µM for rPEPT2 and 0.20 mM for hPEPT1, suggesting that the dipeptide is an effective substrate for intestinal absorption .

Antiplatelet Activity

This compound has been investigated for its potential role in inhibiting platelet aggregation. A series of this compound-derived piperazinones were synthesized and evaluated for their ability to inhibit human platelet aggregation induced by specific agonists. However, the biological evaluation revealed that none of the tested compounds exhibited significant antiplatelet activity, indicating that while this compound may have theoretical applications in this area, practical outcomes remain limited .

Cytotoxicity in Cancer Cells

In addition to its role in transport mechanisms, this compound derivatives have been studied for their cytotoxic effects on cancer cells. The aforementioned piperazinone derivatives were evaluated for cytotoxicity against human cancer cell lines, contributing to the understanding of how modifications to the this compound structure can influence biological activity .

Case Studies

Case Study: Dietary Management in PKU Patients

Phenylalanine levels are critical in managing conditions such as Phenylketonuria (PKU). A case study involving a patient transitioning to a new protein substitute (PKU sphere) demonstrated notable improvements in plasma phenylalanine levels after switching from traditional amino acid-based substitutes. This transition highlighted the importance of dietary management in controlling phenylalanine levels and suggested that dipeptides like this compound could play a role in dietary formulations aimed at patients with PKU .

Research Findings Summary

Eigenschaften

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4 | |

| Record name | Glycine, N-L-phenylalanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.